molecular formula C72H118N18O18 B12371689 CMV pp65(13-27)

CMV pp65(13-27)

Número de catálogo: B12371689
Peso molecular: 1523.8 g/mol
Clave InChI: MRFQMUFLGXDVOA-HARLEMSTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CMV pp65(13-27) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

Industrial production of CMV pp65(13-27) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions

CMV pp65(13-27) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the CMV pp65(13-27) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

CMV pp65(13-27) exerts its effects by binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction presents the peptide to T cells, triggering an immune response. The peptide is recognized by T-cell receptors, leading to the activation and proliferation of cytotoxic T lymphocytes that target and destroy infected cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

CMV pp65(13-27) is unique due to its specific amino acid sequence, which makes it a highly immunogenic epitope. This peptide’s ability to elicit strong T-cell responses distinguishes it from other peptides derived from the same protein .

Actividad Biológica

Cytomegalovirus (CMV) pp65, particularly the peptide sequence pp65(13-27), is a significant target for immune responses in CMV infections. This section provides a detailed overview of its biological activity, including immunogenicity, T-cell responses, and clinical implications.

Overview of CMV pp65

CMV is a member of the herpesvirus family and can cause serious complications, especially in immunocompromised individuals. The pp65 protein (UL83) is one of the most abundant proteins expressed during CMV infection and plays a crucial role in eliciting T-cell responses. The peptide sequence pp65(13-27) has been identified as a critical epitope recognized by CD8+ T cells.

Immunogenicity of pp65(13-27)

Research indicates that the pp65(13-27) peptide is highly immunogenic, stimulating robust CD8+ T-cell responses. A study involving 76 seropositive individuals aged 70 years or older demonstrated that the presence of this peptide was associated with increased polyfunctional T-cell activity. Specifically, T cells reactive to this peptide exhibited multiple effector functions, including the production of cytokines like Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) .

Case Studies and Clinical Findings

  • Detection Methods : A comparative study evaluated real-time PCR and pp65 antigen assays for detecting CMV replication in hematopoietic stem cell transplant (HSCT) patients. It was found that detecting pp65 antigenemia was essential for initiating preemptive therapy with ganciclovir when more than one pp65-positive cell per 200,000 leukocytes was observed .
  • T-cell Responses in Infants : In a cohort of infants with congenital or postnatal CMV infection, diverse CD8+ T-cell responses targeting multiple peptides from the pp65 protein were documented. Notably, the specificity and functional avidity of these responses evolved over time, indicating a robust adaptive immune response to CMV .
  • Polyfunctional T-cell Maturation : Another study highlighted that both CD4+ and CD8+ T cells specific to CMV pp65 demonstrated maturation of polyfunctional capabilities with age. This maturation was characterized by an increase in cytotoxic potential correlated with higher serum levels of CMV-IgG .

Data Table: Summary of Key Findings

Study ReferencePopulation StudiedKey Findings
HSCT patientsCorrelation between pp65 antigenemia and viral load; initiation of ganciclovir therapy based on antigen detection.
Elderly individualsIncreased polyfunctional T-cell responses associated with higher IgG levels; significant effector functions observed in CD8+ T cells.
Infants with CMVDiverse CD8+ T-cell responses; stability in peptide specificity over time despite viral clearance.

The biological activity of pp65(13-27) involves several mechanisms:

  • Antigen Presentation : Dendritic cells play a crucial role in presenting the pp65 peptide to CD8+ T cells via Major Histocompatibility Complex (MHC) class I molecules. This cross-presentation is vital for priming anti-CMV CTL responses .
  • Cytotoxic Activity : The activated CD8+ T cells can exert cytotoxic effects on infected cells through the release of perforin and granzymes, leading to apoptosis of CMV-infected cells.

Propiedades

Fórmula molecular

C72H118N18O18

Peso molecular

1523.8 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1

Clave InChI

MRFQMUFLGXDVOA-HARLEMSTSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

SMILES canónico

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.